molecular formula C16H27NO2 B5078532 2-{[5-(mesityloxy)pentyl]amino}ethanol

2-{[5-(mesityloxy)pentyl]amino}ethanol

Cat. No.: B5078532
M. Wt: 265.39 g/mol
InChI Key: SEJLAPHMCNYZHT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-{[5-(Mesityloxy)pentyl]amino}ethanol is an ethanolamine derivative featuring a pentyl chain substituted with a mesityloxy (2,4,6-trimethylphenoxy) group. The compound’s structure comprises a primary amine linked to a pentyl spacer, terminated with a mesityloxy aromatic group, and an ethanol moiety. Potential applications include use as a surfactant, pharmaceutical intermediate, or ligand in coordination chemistry, though its exact biological or industrial roles remain speculative without explicit data .

Properties

IUPAC Name

2-[5-(2,4,6-trimethylphenoxy)pentylamino]ethanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H27NO2/c1-13-11-14(2)16(15(3)12-13)19-10-6-4-5-7-17-8-9-18/h11-12,17-18H,4-10H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SEJLAPHMCNYZHT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C(=C1)C)OCCCCCNCCO)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H27NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

265.39 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares 2-{[5-(mesityloxy)pentyl]amino}ethanol with structurally related ethanolamine derivatives, focusing on molecular properties, synthesis, and physicochemical characteristics.

Structural Analogs

2.1.1 2-[[5-(2,5-Dimethylphenoxy)pentyl]amino]ethanol (CAS 418792-41-3)
  • Molecular Formula: C₁₅H₂₅NO₂
  • Molar Mass : 251.36 g/mol
  • Key Differences: The phenoxy substituent is 2,5-dimethylphenoxy instead of mesityloxy (2,4,6-trimethylphenoxy). Reduced steric bulk and electron-donating effects compared to mesityloxy.
  • Physicochemical Properties :
    • Density : 1.000 g/cm³ (predicted)
    • Boiling Point : 400.7°C (predicted)
    • pKa : 14.80 (predicted), indicating weak acidity likely from the hydroxyl group .
2.1.2 2-((2-Methoxyethyl)(methyl)amino)ethanol
  • Synthesis: Prepared via reaction of 2-methoxy-N-methylethylamine with 2-bromoethanol in toluene, yielding 88% crude product after 2 hours at 100°C .
  • Key Differences :
    • Replaces the mesityloxy-pentyl chain with a shorter methoxyethyl group.
    • Contains a tertiary amine (methyl substitution) rather than a primary amine.
  • Applications : Intermediate in pharmaceutical synthesis (e.g., spirocyclic carboxamide derivatives) .

Physicochemical Comparison

Property This compound (Predicted) 2-[[5-(2,5-Dimethylphenoxy)pentyl]amino]ethanol 2-((2-Methoxyethyl)(methyl)amino)ethanol
Molecular Formula C₁₆H₂₇NO₂ C₁₅H₂₅NO₂ C₆H₁₅NO₂
Molar Mass (g/mol) ~265.38 251.36 133.19
Density (g/cm³) ~1.05 (est.) 1.000 N/A
Boiling Point (°C) >400 (est.) 400.7 N/A
pKa ~14.7 (est.) 14.80 N/A
Synthesis Yield N/A N/A 88%

Notes:

  • The mesityloxy group’s bulkiness likely reduces solubility in polar solvents compared to 2,5-dimethylphenoxy analogs.
  • Higher molar mass and steric hindrance may slow reaction kinetics in further derivatization compared to smaller analogs like 2-((2-methoxyethyl)(methyl)amino)ethanol.

Research Findings

  • Steric Effects : The mesityl group’s bulk may impede nucleophilic substitution reactions, as seen in , where methoxyethyl analogs achieved high yields (88%) under mild conditions.
  • Electronic Effects: Increased electron density from mesityloxy’s methyl groups could enhance stability in acidic or oxidative environments compared to less substituted phenoxy derivatives.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.